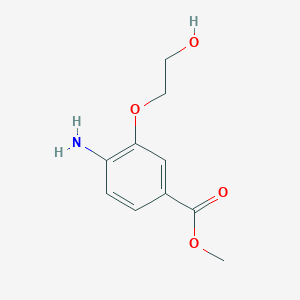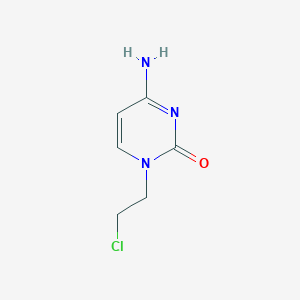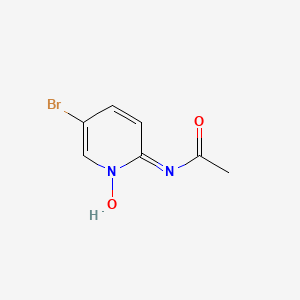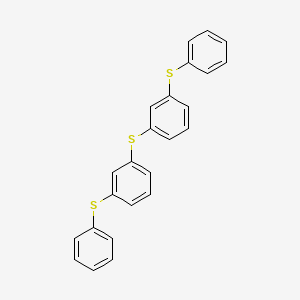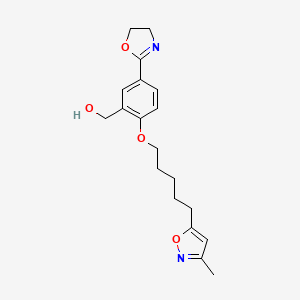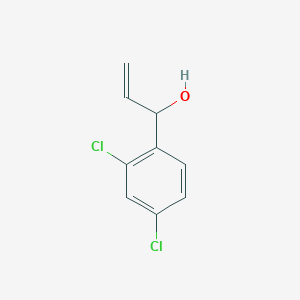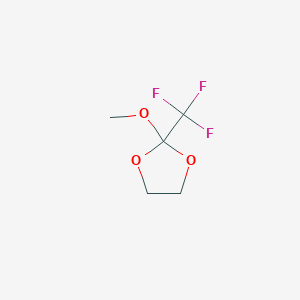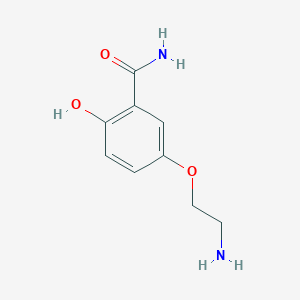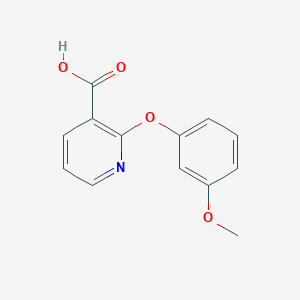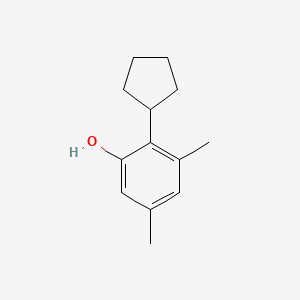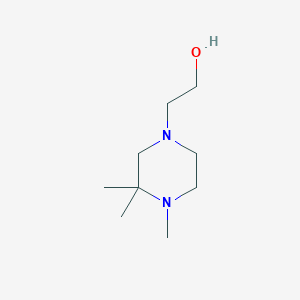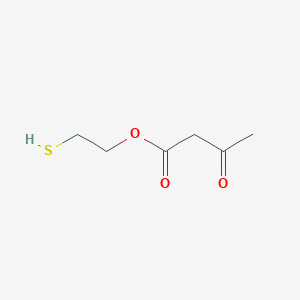![molecular formula C9H15N B8671401 4-Azatricyclo[4.4.0.03,8]decane](/img/structure/B8671401.png)
4-Azatricyclo[4.4.0.03,8]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azatricyclo[4.4.0.03,8]decane is a nitrogen-containing heterocyclic compound derived from the bicyclo[3.3.1]nonane framework. This compound is characterized by its unique structural features, which include a nitrogen atom integrated into the bicyclic system. The incorporation of nitrogen into the bicyclic framework imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.4.0.03,8]decane typically involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione with amines such as benzylamine or isopropylamine in the presence of sodium borohydride . This reaction proceeds with the formation of 1-hydroxy-2-(N-substituted)azatwistanes. For instance, refluxing 1-hydroxy-2-benzyl-2-azatwistane with acetic anhydride results in the ring opening to give 2-acetoxy-6-acetylbenzylaminobicyclo[3.3.1]nonane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 4-Azatricyclo[4.4.0.03,8]decane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azatwistane framework can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
科学研究应用
4-Azatricyclo[4.4.0.03,8]decane has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 4-Azatricyclo[4.4.0.03,8]decane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the azatwistane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
相似化合物的比较
1-Azatwistane: Another nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.
2-Azetidine: A four-membered nitrogen-containing heterocycle with distinct reactivity and applications.
2-Azetidinone: Known for its role as a β-lactam, widely used in antibiotics.
Uniqueness of 4-Azatricyclo[4.4.0.03,8]decane: this compound is unique due to its bicyclic structure incorporating a nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing complex molecules and exploring new chemical and biological activities.
属性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC 名称 |
4-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-8-5-10-9(7)4-6(1)8/h6-10H,1-5H2 |
InChI 键 |
QPWQUIJTKHYECM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3C1CC2CN3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)
